molecular formula C15H22ClNO2 B1380086 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1461714-72-6

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1380086
CAS No.: 1461714-72-6
M. Wt: 283.79 g/mol
InChI Key: FANAZPDAZJUUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a carboxylic acid group, and an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the ethylphenyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the ethylphenyl group can lead to the formation of 4-ethylbenzoic acid.

  • Reduction: The reduction of the carboxylic acid group can yield 4-[(4-ethylphenyl)methyl]piperidine.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.

Biology: In biological research, 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride may be used to study the interactions between small molecules and biological targets. It can also be employed in the development of new drugs or as a tool in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. It may be used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or as a lead compound in drug discovery programs.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it suitable for various applications, including as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific biological system or disease being studied.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid

  • 4-Ethylphenol

  • Benzylpiperidine

Uniqueness: 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to its combination of the piperidine ring, carboxylic acid group, and ethylphenyl group

Properties

IUPAC Name

4-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-12-3-5-13(6-4-12)11-15(14(17)18)7-9-16-10-8-15;/h3-6,16H,2,7-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANAZPDAZJUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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